Desglucoruscin

Catalog No.
S3332680
CAS No.
39491-37-7
M.F
C38H58O12
M. Wt
706.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Desglucoruscin

CAS Number

39491-37-7

Product Name

Desglucoruscin

IUPAC Name

(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5S)-4,5-dihydroxy-2-[(1S,2S,4S,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-7,9,13-trimethyl-5'-methylidenespiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol

Molecular Formula

C38H58O12

Molecular Weight

706.9 g/mol

InChI

InChI=1S/C38H58O12/c1-17-8-11-38(46-15-17)18(2)28-26(50-38)14-24-22-7-6-20-12-21(39)13-27(37(20,5)23(22)9-10-36(24,28)4)48-35-33(30(42)25(40)16-45-35)49-34-32(44)31(43)29(41)19(3)47-34/h6,18-19,21-35,39-44H,1,7-16H2,2-5H3/t18-,19-,21+,22+,23-,24-,25-,26-,27+,28-,29-,30-,31+,32+,33+,34-,35-,36-,37-,38+/m0/s1

InChI Key

URTQATADKAKTAX-RFJPXPNDSA-N

SMILES

CC1C2C(CC3C2(CCC4C3CC=C5C4(C(CC(C5)O)OC6C(C(C(CO6)O)O)OC7C(C(C(C(O7)C)O)O)O)C)C)OC18CCC(=C)CO8

Canonical SMILES

CC1C2C(CC3C2(CCC4C3CC=C5C4(C(CC(C5)O)OC6C(C(C(CO6)O)O)OC7C(C(C(C(O7)C)O)O)O)C)C)OC18CCC(=C)CO8

Isomeric SMILES

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4([C@@H](C[C@@H](C5)O)O[C@H]6[C@@H]([C@H]([C@H](CO6)O)O)O[C@H]7[C@@H]([C@@H]([C@H]([C@@H](O7)C)O)O)O)C)C)O[C@]18CCC(=C)CO8

Description

Natural product derived from plant source.
CID 10462472 is a natural product found in Dracaena angustifolia, Dracaena fragrans, and other organisms with data available.
  • Natural Product Chemistry: Compounds with this level of structural complexity can be found in nature, particularly from plants and microorganisms. Research in this field focuses on isolating, identifying, and characterizing these natural products [].
  • Drug Discovery: Many natural products serve as inspiration for the development of new pharmaceuticals []. Researchers may modify the structure of naturally occurring molecules to improve their potency or other desirable qualities.
  • Material Science: Complicated organic molecules can be used to design new materials with specific properties []. For instance, some researchers explore using similar molecules to create novel materials for catalysis or molecular recognition.

Desglucoruscin is a steroidal saponin derived from the plant genus Ruscus, specifically Ruscus aculeatus. It is characterized by its unique structure, which includes a spirostane backbone and various sugar moieties. The aglycone component of desglucoruscin is neoruscogenin, which is a significant feature that differentiates it from other saponins. The compound exhibits a complex arrangement of hydroxyl groups and glycosidic linkages, contributing to its biological properties and potential applications in pharmacology and biotechnology .

Typical of steroidal saponins:

  • Hydrolysis: This reaction can occur under acidic or enzymatic conditions, breaking down the glycosidic bonds to release the aglycone (neoruscogenin) and sugar components.
  • Nucleophilic Substitution: The presence of hydroxyl groups allows for nucleophilic attacks, leading to the formation of various derivatives.
  • Oxidation and Reduction: Functional groups within desglucoruscin can be oxidized or reduced, altering its biological activity and solubility .

Desglucoruscin exhibits a range of biological activities, including:

  • Antioxidant Properties: It has been shown to scavenge free radicals, contributing to its potential as a protective agent against oxidative stress.
  • Anti-inflammatory Effects: Research indicates that desglucoruscin may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Antimicrobial Activity: Studies have demonstrated that desglucoruscin possesses antimicrobial properties against various pathogens, suggesting its use in developing natural preservatives or therapeutic agents .

The synthesis of desglucoruscin can be achieved through several methods:

  • Extraction from Plant Sources: The most common method involves extracting desglucoruscin from Ruscus aculeatus using solvents like ethanol or methanol. This process typically requires purification steps such as chromatography.
  • Enzymatic Synthesis: Recent advancements have introduced enzymatic methods for synthesizing desglucoruscin from precursor compounds. Enzymes such as α-l-rhamnosidase facilitate the selective removal of sugar units, enhancing yield and specificity .
  • Chemical Synthesis: Total synthesis routes have been explored but are often complex due to the intricate structure of steroidal saponins. These methods may involve multiple steps of functional group modifications and coupling reactions .

Desglucoruscin has several applications across various fields:

  • Pharmaceuticals: Its antioxidant and anti-inflammatory properties make it a candidate for developing new drugs targeting chronic diseases.
  • Cosmetics: Due to its skin-protective effects, desglucoruscin is explored in cosmetic formulations aimed at anti-aging and skin health.
  • Food Industry: Its antimicrobial properties are being investigated for use as a natural preservative in food products

    Desglucoruscin shares structural similarities with several other steroidal saponins. Here are some notable compounds for comparison:

    Compound NameAglyconeKey Features
    RuscogeninRuscogeninCommon aglycone in Ruscus saponins
    DesglucosideNeoruscogeninLacks glucose unit; similar activity
    DesglucodesrhamnoruscinNeoruscogeninContains rhamnose; distinct properties
    RuscosideRuscogeninDifferent sugar composition

    Uniqueness of Desglucoruscin

    Desglucoruscin is unique due to its specific combination of sugars and the presence of neoruscogenin as an aglycone. This combination contributes to its distinctive biological activities compared to similar compounds, particularly in terms of antioxidant capacity and anti-inflammatory effects. Its selective enzymatic synthesis also sets it apart from other steroidal saponins that may rely on more conventional extraction methods .

XLogP3

1.4

Dates

Modify: 2024-04-14

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